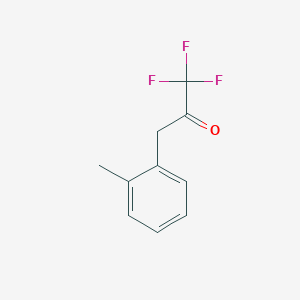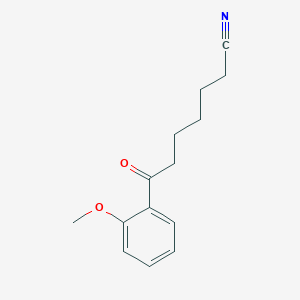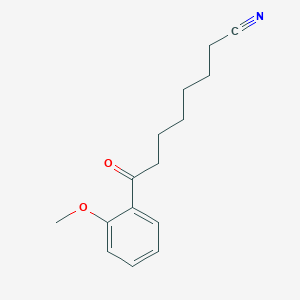
3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone, also known as 3-Methyl-TFMP, is an organic compound that has been used in a variety of scientific applications. It is a colorless liquid with a faint odor, and is soluble in water and other organic solvents. This compound has been studied for its potential use in a variety of fields, including synthetic organic chemistry, drug research, and medical applications.
Wissenschaftliche Forschungsanwendungen
Oxidation Processes
- The oxidation of alcohols like 1,1,1-trifluoro-2-propanol by potassium tetraoxoferrate(VI) under basic conditions forms ketones, including compounds similar to 3-(2-Methylphenyl)-1,1,1-trifluoro-2-propanone. This process is characterized by significant activation energies and primary deuterium isotope effects (Norcross et al., 1997).
Synthetic Applications
- 3-Dimethylhydrazono-1,1,1-trifluoro-2-propanone, a derivative, is used as a synthetic equivalent for trifluoropyruvaldehyde, aiding in the synthesis of fluorine-containing heterocycles (Kamitori, 2003).
Stereoselective Reduction
- In microbial reduction of carbonyl substrates, trifluoromethyl groups affect chemo- and stereoselectivities differently than methyl groups, suggesting potential applications in enantioselective synthesis (Arnone et al., 1998).
Vibrational Spectra Analysis
- The infrared and Raman spectra of 1,1,1-trifluoro-2-propanone have been studied, providing insights into the molecular structure and dynamics that could be relevant for compounds like this compound (Durig & Church, 1980).
Photochemical Studies
- The photochemistry of compounds similar to this compound in polyethylene films has been investigated, providing insights into the behavior of these compounds under irradiation (Bhattacharjee et al., 2004).
Chiral Synthesis
- Saccharomyces cerevisiae reductase has been used for the asymmetric synthesis of chiral alcohols from similar ketones, demonstrating the potential of enzymes in stereoselective transformations (Choi et al., 2010).
Stereoselective Oxirane Formation
- Research shows the formation of stereoselective oxiranes by reacting 1-fluoro-3-arylsulfinyl-2-propanone with diazomethane, which has applications in synthesizing fluorinated chirons (Arnone et al., 1995).
Lipase-Mediated Kinetic Resolution
- 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a related compound, has been resolved using lipase for applications in stereocontrolled synthesis (Shimizu et al., 1996).
Affinity Chromatography Applications
- Trifluoromethyl ketones are used in affinity chromatography procedures, demonstrating their utility in the purification of enzymes like juvenile hormone esterase (Shiotsuki et al., 1994).
Antimicrobial Activity
- Some trifluoromethyl ketones exhibit potent antibacterial activity, suggesting potential applications in antimicrobial research (Kawase et al., 2001).
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-(2-methylphenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-7-4-2-3-5-8(7)6-9(14)10(11,12)13/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTDFOATGPZODW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645246 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(2-methylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75199-81-4 |
Source


|
| Record name | 1,1,1-Trifluoro-3-(2-methylphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)
![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)
![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)








